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Compound of Interest

Compound Name: Hpk1-IN-36

Cat. No.: B12379470 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of Hpk1-IN-36 and other prominent Hematopoietic Progenitor

Kinase 1 (HPK1) inhibitors. This document summarizes key quantitative data, details relevant

experimental protocols, and visualizes the underlying signaling pathway to aid in the evaluation

of these compounds for cancer immunotherapy research.

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a negative

regulator of T-cell, B-cell, and dendritic cell activation, making it a compelling target for

enhancing anti-tumor immunity. Pharmacological inhibition of HPK1 is a promising strategy to

augment the body's immune response against cancer. This guide focuses on a comparative

analysis of Hpk1-IN-36 and other noteworthy HPK1 inhibitors that have emerged from recent

drug discovery efforts.

Quantitative Comparison of HPK1 Inhibitors
The following tables summarize the available biochemical potency, cellular activity, and in vivo

efficacy data for a selection of HPK1 inhibitors. It is important to note that direct comparisons

should be made with caution, as experimental conditions can vary between studies.
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Compound
Biochemica
l IC50
(HPK1)

Kinase
Selectivity
(Fold-
Selectivity
vs. other
MAP4Ks)

Cellular
Activity
(Assay
Type)

In Vivo
Efficacy
(Tumor
Model)

Reference

Hpk1-IN-36 0.5 nM
Data not

available

Data not

available

Data not

available
[1][2]

BGB-15025
1.04 nM (at

ATP Km)

Good

selectivity

profile

against other

MAP4K

family

members.[1]

[3]

Reduces

SLP76

phosphorylati

on and

increases

ERK

phosphorylati

on in T cells;

Induces IL-2

production.[1]

[3]

Combination

with anti-PD-

1 showed

anti-tumor

effect in

CT26 and

EMT-6

syngeneic

models.[1][3]

[1][3]

NDI-101150
Single-digit

nM

>300-fold

selectivity

against

MAP4K

family

kinases.[4]

Activates

multiple

primary

human

immune cells

(CD8+ T-

cells, CD19+

B-cells,

CD11C+

dendritic

cells).[4]

Significant

tumor growth

inhibition in

CT26 and

EMT-6

syngeneic

models as a

single agent.

[4]

[4][5]

GRC 54276 Sub-

nanomolar

Data not

available

Inhibits

pSLP76 and

enhances IL-

2 and IFN-γ

production in

Strong tumor

growth

inhibition as a

single agent

in the CT26

[7][8]
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human

PBMCs and

whole blood.

[6][7]

tumor model;

Enhanced

efficacy in

combination

with anti-

CTLA4 and

Atezolizumab

.[7][8]

Compound K

(CompK)
2.6 nM

>50-fold

selectivity

against other

members of

the MAP4K

family.[2][9]

Enhanced

human T-cell

immune

responses;

Increased

TCR avidity.

[9][10]

Superb

antitumor

efficacy in

combination

with anti-PD-

1 in 1956

sarcoma and

MC38

syngeneic

models.[10]

[2][9][10][11]

GNE-1858
1.9 nM (wild-

type)

Data not

available

Inhibits

SLP76

phosphorylati

on.[12]

Data not

available
[12][13][14]

DS21150768
Potent

inhibition

Data not

available

Enhances T-

cell function.

[15]

Suppressed

tumor growth

in multiple

mouse

cancer cell

models,

alone and in

combination

with an anti-

PD-1

antibody.[15]

[15]

Diaminopyrim

idine

0.061 nM Data not

available

Enables

robust IL-2

Data not

available

[2][16]
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Carboxamide

22

release in

human whole

blood.[16]

EMD Serono

Compound
0.2 nM

Data not

available

Jurkat

pSLP76(S37

6) IC50 = 3

nM; T-cell IL-

2 EC50 = 1.5

nM.

Data not

available

HPK1 Signaling Pathway
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell

receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently

phosphorylates Src Homology 2 (SH2) domain-containing Leukocyte Protein of 76 kDa (SLP-

76), leading to the dampening of downstream signaling cascades required for T-cell activation

and proliferation.
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HPK1 signaling cascade in T-cells.
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Experimental Protocols
This section outlines the general methodologies for key assays cited in the comparison of

HPK1 inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™
Assay)
Objective: To determine the in vitro potency of a compound against purified HPK1 enzyme.

Workflow:

Start Prepare assay plate with serially
diluted inhibitor.

Add purified HPK1 enzyme
and substrate. Initiate reaction by adding ATP. Incubate at room temperature. Add ADP-Glo™ reagent to deplete

remaining ATP and convert ADP to ATP.
Add Kinase Detection Reagent
to generate luminescent signal.

Measure luminescence and
calculate IC50.

Click to download full resolution via product page

Biochemical kinase assay workflow.

Methodology:

Compound Plating: Test compounds are serially diluted and plated in a multi-well format.

Reaction Mixture: Purified recombinant HPK1 enzyme and a suitable substrate (e.g., a

generic peptide or SLP-76 fragment) are added to the wells.

Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The concentration

of ATP is a critical parameter and is often set at or near the Michaelis constant (Km) for

HPK1.

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature.

Signal Detection: The amount of ADP produced, which is proportional to kinase activity, is

measured. The ADP-Glo™ assay is a common method where the remaining ATP is first

depleted, and then the ADP is converted back to ATP, which is used in a luciferase-based

reaction to generate a luminescent signal.
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Data Analysis: The luminescent signal is measured, and the half-maximal inhibitory

concentration (IC50) is calculated from the dose-response curve.

Cellular Phosphorylation of SLP-76 (pSLP76) Assay
Objective: To assess the ability of a compound to inhibit HPK1 activity within a cellular context

by measuring the phosphorylation of its direct substrate, SLP-76.

Workflow:

Start Culture Jurkat T-cells or
primary T-cells.

Pre-incubate cells with
serially diluted inhibitor.

Stimulate TCR signaling
(e.g., with anti-CD3/CD28).

Lyse cells and quantify
pSLP-76 levels.

Analyze data and
determine IC50.

Start Isolate and culture primary
human T-cells or PBMCs.

Treat cells with serially
diluted inhibitor.

Stimulate T-cells
(e.g., with anti-CD3/CD28).

Incubate to allow for
cytokine production.

Collect supernatant and
quantify IL-2 levels.

Determine EC50 for
IL-2 production.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. beonemedinfo.com [beonemedinfo.com]

2. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC
[pmc.ncbi.nlm.nih.gov]

3. aacrjournals.org [aacrjournals.org]

4. jitc.bmj.com [jitc.bmj.com]

5. Discovery of NDI-101150, A highly potent and selective HPK1 inhibitor for the treatment of
cancer, through structure-based drug design - American Chemical Society
[acs.digitellinc.com]

6. aacrjournals.org [aacrjournals.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12379470?utm_src=pdf-body-img
https://www.benchchem.com/product/b12379470?utm_src=pdf-custom-synthesis
https://www.beonemedinfo.com/CongressDocuments/Liu_BGB-15025_Preclinical_AACR_Poster_2022.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8967249/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8967249/
https://aacrjournals.org/cancerres/article/82/12_Supplement/5541/700569/Abstract-5541-BGB-15025-a-potent-and-selective
https://jitc.bmj.com/content/11/Suppl_1/A1494
https://acs.digitellinc.com/p/s/discovery-of-ndi-101150-a-highly-potent-and-selective-hpk1-inhibitor-for-the-treatment-of-cancer-through-structure-based-drug-design-605258
https://acs.digitellinc.com/p/s/discovery-of-ndi-101150-a-highly-potent-and-selective-hpk1-inhibitor-for-the-treatment-of-cancer-through-structure-based-drug-design-605258
https://acs.digitellinc.com/p/s/discovery-of-ndi-101150-a-highly-potent-and-selective-hpk1-inhibitor-for-the-treatment-of-cancer-through-structure-based-drug-design-605258
https://aacrjournals.org/cancerres/article/81/13_Supplement/1709/667602/Abstract-1709-Novel-small-molecule-HPK1-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. researchgate.net [researchgate.net]

8. aacrjournals.org [aacrjournals.org]

9. jitc.bmj.com [jitc.bmj.com]

10. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. HPK1 inhibitor CompK | HPK1 (MAP4K1) inhibitor | Probechem Biochemicals
[probechem.com]

12. immune-system-research.com [immune-system-research.com]

13. medchemexpress.com [medchemexpress.com]

14. abmole.com [abmole.com]

15. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces
anti-tumor responses in multiple syngeneic tumor mouse models - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical
Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to HPK1 Inhibitors for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12379470#comparing-hpk1-in-36-with-other-known-
hpk1-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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